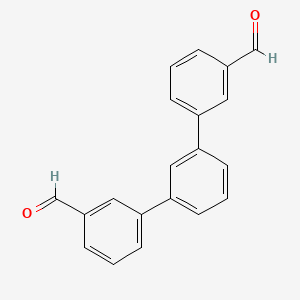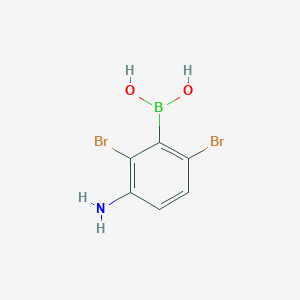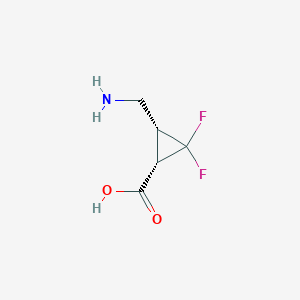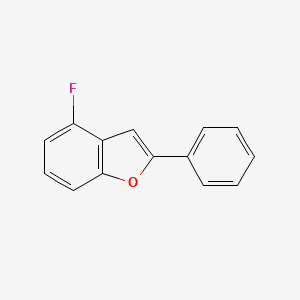
4Alpha-Phorbol 12,13-Dibutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4Alpha-Phorbol 12,13-Dibutyrate is a phorbol ester, a class of compounds known for their biological activity, particularly in cancer research. This compound is a potent activator of protein kinase C, a family of enzymes involved in various cellular processes, including cell growth and differentiation . It is more hydrophilic than other phorbol esters, which makes it easier to wash out of cells in tissue culture .
Métodos De Preparación
The synthesis of 4Alpha-Phorbol 12,13-Dibutyrate typically involves multiple steps starting from phorbol. One documented method involves a nine-step synthesis process to convert phorbol into 12-Epi-phorbol-12,13-dibutyrate . The reaction conditions often require specific reagents and catalysts to ensure the correct stereochemistry and functional group transformations.
Análisis De Reacciones Químicas
4Alpha-Phorbol 12,13-Dibutyrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Although less common, reduction reactions can alter the ketone group in the structure.
Substitution: The ester groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
4Alpha-Phorbol 12,13-Dibutyrate is widely used in scientific research due to its ability to activate protein kinase C. Some of its applications include:
Cancer Research: It is used as a tumor promoter to study cancer cell proliferation and differentiation.
Cell Signaling Studies: The compound helps in understanding the role of protein kinase C in various signaling pathways.
Neuroscience: It is used to study synaptic potentiation and neurotransmitter release.
Pharmacology: Researchers use it to investigate the effects of protein kinase C activation on various physiological processes.
Mecanismo De Acción
4Alpha-Phorbol 12,13-Dibutyrate exerts its effects primarily by activating protein kinase C. This activation leads to a cascade of intracellular events, including the phosphorylation of various target proteins. The compound also promotes the synthesis of nitric oxide and affects calcium signaling within cells . The molecular targets include protein kinase C isoforms, endothelial nitric oxide synthase, and various calcium channels .
Comparación Con Compuestos Similares
4Alpha-Phorbol 12,13-Dibutyrate is often compared to other phorbol esters like phorbol 12-myristate 13-acet
Propiedades
Fórmula molecular |
C28H40O8 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
[(1S,2S,6S,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate |
InChI |
InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26+,27-,28-/m1/s1 |
Clave InChI |
BQJRUJTZSGYBEZ-NQGQECDZSA-N |
SMILES isomérico |
CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C |
SMILES canónico |
CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)
![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)


